methyl (E)-octadec-10-enoate methyl (E)-octadec-10-enoate
Brand Name: Vulcanchem
CAS No.: 13481-95-3
VCID: VC20965545
InChI: InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h9-10H,3-8,11-18H2,1-2H3/b10-9+
SMILES: CCCCCCCC=CCCCCCCCCC(=O)OC
Molecular Formula: C19H36O2
Molecular Weight: 296.5 g/mol

methyl (E)-octadec-10-enoate

CAS No.: 13481-95-3

Cat. No.: VC20965545

Molecular Formula: C19H36O2

Molecular Weight: 296.5 g/mol

* For research use only. Not for human or veterinary use.

methyl (E)-octadec-10-enoate - 13481-95-3

Specification

CAS No. 13481-95-3
Molecular Formula C19H36O2
Molecular Weight 296.5 g/mol
IUPAC Name methyl (E)-octadec-10-enoate
Standard InChI InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h9-10H,3-8,11-18H2,1-2H3/b10-9+
Standard InChI Key HHZIOLLKZWLCOX-MDZDMXLPSA-N
Isomeric SMILES CCCCCCC/C=C/CCCCCCCCC(=O)OC
SMILES CCCCCCCC=CCCCCCCCCC(=O)OC
Canonical SMILES CCCCCCCC=CCCCCCCCCC(=O)OC

Introduction

Chemical Structure and Identification

Chemical Structure

Methyl (E)-octadec-10-enoate has the molecular formula C19H36O2, consisting of a linear chain of 18 carbon atoms with a trans (E) configuration double bond at position 10, and a methyl ester group at one end . The structural features of this compound include a long hydrocarbon chain characteristic of fatty acids, a carboxyl group esterified with methanol, and an unsaturation at a specific position that influences its physical properties and biological activity.
The exact structure can be represented through various chemical notations:

  • SMILES notation: CCCCCCC/C=C/CCCCCCCCC(=O)OC

  • InChI: InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h9-10H,3-8,11-18H2,1-2H3/b10-9+

  • InChIKey: HHZIOLLKZWLCOX-MDZDMXLPSA-N
    The (E) designation in the name refers to the trans arrangement of substituents across the double bond, which is a critical feature distinguishing this compound from its cis (Z) isomer. This configuration affects the molecule's spatial arrangement, resulting in a more extended linear structure compared to the bent structure of the Z-isomer, ultimately influencing its physical properties and biological interactions.

Physical and Chemical Properties

The physical and chemical properties of methyl (E)-octadec-10-enoate are important for understanding its behavior in biological systems and its potential applications. Table 1 presents the key physical and chemical properties of this compound.
Table 1: Physical and Chemical Properties of Methyl (E)-octadec-10-enoate

PropertyValueSource
Molecular FormulaC19H36O2
Molecular Weight296.5 g/mol
Exact Mass296.271530387 g/mol
Topological Polar Surface Area (TPSA)26.30 Ų
XlogP7.60
Atomic LogP (AlogP)6.20
H-Bond Acceptor2
H-Bond Donor0
Rotatable Bonds15
The high logP values (XlogP of 7.60 and AlogP of 6.20) indicate that methyl (E)-octadec-10-enoate is highly lipophilic, which is expected for a long-chain fatty acid methyl ester . This lipophilicity affects its solubility in various solvents, with expected high solubility in non-polar organic solvents and poor solubility in water. The compound possesses two hydrogen bond acceptors (the two oxygen atoms in the ester group) and no hydrogen bond donors, which influences its interactions with biological molecules and receptor binding sites . The presence of 15 rotatable bonds suggests considerable conformational flexibility, which may play a role in its biological activities by allowing it to adapt to the shapes of binding pockets in target proteins .

Identification Methods and Synonyms

Methyl (E)-octadec-10-enoate is known by several synonyms that appear in scientific literature and chemical databases. These include:

  • Methyl trans-10-octadecenoate

  • 10-Octadecenoic acid, methyl ester, (10E)-

  • (E)-10-Octadecenoic acid methyl ester

  • CAS number: 13038-45-4
    The identification and characterization of this compound typically involve various analytical techniques, including gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, and high-performance liquid chromatography (HPLC). These techniques allow for the confirmation of the molecular structure, including the position and configuration of the double bond, which is critical for distinguishing between different isomers of octadecenoic acid methyl esters.
    The spectral characteristics, retention times, and fragmentation patterns observed in these analytical methods provide unique fingerprints that enable the identification of methyl (E)-octadec-10-enoate in complex mixtures and natural extracts. This is particularly important for studying its occurrence in natural sources and for quality control in synthesis and formulation processes.

Biological Activities

Antibacterial Properties

The most well-documented biological activity of methyl (E)-octadec-10-enoate based on available research is its antibacterial properties, particularly against Escherichia coli. Recent studies have investigated the compound's interactions with specific bacterial targets through molecular docking simulations . Table 2 summarizes the key findings regarding the antibacterial properties of methyl (E)-octadec-10-enoate.
Table 2: Antibacterial Activity of Methyl (E)-octadec-10-enoate Against E. coli Targets

TargetFree Energy of Binding (kcal/mol)Inhibition Constant (Ki)Potency ClassificationSource
E. coli MenB lyase-13.14232.39 pMPotent (Ki < 100 μM)
E. coli DNA gyrase-11.543.45 nMPotent (Ki < 100 μM)
The study revealed that methyl (E)-octadec-10-enoate exhibits strong binding affinity to two critical bacterial enzymes: MenB lyase and DNA gyrase . MenB lyase is involved in menaquinone biosynthesis, which is essential for bacterial electron transport, while DNA gyrase is crucial for DNA replication and cell division. The remarkably low inhibition constants (232.39 pM for MenB lyase and 3.45 nM for DNA gyrase) indicate very potent inhibitory activity against these targets . Generally, compounds with inhibition constants below 100 μM are considered potent inhibitors, and methyl (E)-octadec-10-enoate significantly exceeds this threshold of potency.
The molecular interactions between methyl (E)-octadec-10-enoate and these bacterial targets were characterized as involving multiple types of bonds and interactions:
  • Hydrogen bonding (conventional, carbon, and π-Donor)

  • Electrostatic interactions (π-Cation, π-Anion, π-Sulfur, and attractive charges)

  • Hydrophobic interactions (π-π Stacked, π-π T-Shaped, Alkyl, π-Alkyl, π-σ, and Amide-π Stacked)
    These diverse interactions contribute to the compound's strong binding affinity and inhibitory activity against bacterial targets. The findings suggest that methyl (E)-octadec-10-enoate could be a promising candidate for developing new antibacterial agents, particularly against E. coli infections, which remain a significant public health concern worldwide.

ADMET Properties

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of methyl (E)-octadec-10-enoate provide crucial insights into its potential behavior in biological systems and its suitability for pharmaceutical applications. Table 3 summarizes the predicted ADMET properties of this compound.
Table 3: Predicted ADMET Properties of Methyl (E)-octadec-10-enoate

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